molecular formula C7H12O2 B2979207 5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane CAS No. 98962-43-7

5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane

Cat. No. B2979207
CAS RN: 98962-43-7
M. Wt: 128.171
InChI Key: OHCKQXFPGIJIBQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane, also known as tropane, is a bicyclic organic compound that is widely used in scientific research due to its unique chemical properties. Tropane is a colorless liquid that is highly soluble in water and other polar solvents. It has a strong odor and is highly reactive towards many chemical reagents.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane is not well understood, but it is believed to act as a competitive inhibitor of acetylcholine at muscarinic receptors. Tropane has also been shown to interact with other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
Tropane has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as stimulate the central nervous system. Tropane has also been shown to have analgesic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane in lab experiments include its unique chemical properties, its high solubility in water and other polar solvents, and its ability to act as a chiral auxiliary in asymmetric synthesis. The limitations of using this compound in lab experiments include its strong odor and its reactivity towards many chemical reagents.

Future Directions

There are many potential future directions for the use of 5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane in scientific research. One potential direction is the development of new synthetic methods for the production of this compound and its derivatives. Another potential direction is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent. Additionally, this compound could be used as a building block in the synthesis of new alkaloids and pharmaceuticals.

Synthesis Methods

The synthesis of 5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane can be achieved through several methods, including the oxidation of tropinone, the reduction of tropinone with sodium borohydride, and the reaction of tropinone with methyl iodide. The most commonly used method for the synthesis of this compound is the oxidation of tropinone, which involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

Tropane has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including alkaloids and pharmaceuticals. Tropane has also been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

5,7-dimethyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(4-8-7)6(2)9-5/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKQXFPGIJIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CO2)C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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